molecular formula C19H23ClN6O2 B2526485 2-chloro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide CAS No. 2034472-13-2

2-chloro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide

Cat. No.: B2526485
CAS No.: 2034472-13-2
M. Wt: 402.88
InChI Key: COXIBOSGSCFGRA-UHFFFAOYSA-N
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Description

2-chloro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide is a compound of significant interest due to its multifaceted applications in chemical and pharmaceutical research. This compound, with a unique molecular structure, offers a variety of properties that make it useful in different scientific contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide typically involves multiple steps:

  • Initial Formation of the Core Structure: : The core 1,3,5-triazine structure is commonly synthesized through a condensation reaction between cyanuric chloride and an amine compound, under controlled temperature conditions.

  • Substitution Reactions: : Subsequent substitution reactions introduce the morpholino and pyrrolidinyl groups to the triazine ring. These steps usually require specific solvents such as acetonitrile and bases like potassium carbonate to facilitate the nucleophilic substitution.

  • Final Coupling Step: : The final step involves coupling the substituted triazine intermediate with 2-chlorobenzamide. This reaction often takes place in the presence of catalysts such as palladium on carbon (Pd/C) under an inert atmosphere to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound involves automated synthesis processes with rigorous control over reaction parameters to ensure consistency. Key stages include:

  • Bulk Synthesis of Precursors: : Production of triazine derivatives in large batches.

  • Automated Substitution Processes: : Use of automated reactors to perform substitution reactions at a larger scale, ensuring precise control over reaction times and temperatures.

  • Purification: : Employing techniques such as crystallization, distillation, and chromatography to purify the final product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide undergoes several types of chemical reactions:

  • Oxidation: : Can be oxidized under strong oxidative conditions, usually involving reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can convert certain functional groups within the molecule, often using reducing agents such as lithium aluminium hydride (LiAlH4).

  • Substitution: : The compound's chloro group can participate in nucleophilic substitution reactions, enabling further derivatization.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

  • Reduction Reagents: : Lithium aluminium hydride (LiAlH4), Sodium borohydride (NaBH4).

  • Substitution Reagents: : Nucleophiles such as amines, thiols, and alcohols, often in the presence of a base (e.g., sodium hydroxide).

Major Products Formed

  • Oxidation Products: : Carboxylic acids and ketones depending on the specific site of oxidation.

  • Reduction Products: : Corresponding amines and alcohols.

  • Substitution Products: : Various substituted benzamides and triazine derivatives.

Scientific Research Applications

2-chloro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide has numerous applications across various fields:

  • Chemistry: : Used as a building block for the synthesis of complex organic molecules, catalysts, and ligands in coordination chemistry.

  • Biology: : Employed in the design and synthesis of novel bioactive compounds for studying protein-ligand interactions.

  • Medicine: : Acts as a precursor for developing pharmaceuticals with potential antimicrobial, antiviral, and anticancer properties.

  • Industry: : Utilized in the manufacture of specialty chemicals, agrochemicals, and advanced materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

  • Molecular Targets: : Often targets enzyme active sites or receptor binding pockets, modulating their activity.

  • Pathways Involved: : Influences biochemical pathways such as signal transduction, enzymatic catalysis, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-((4-morpholino-1,3,5-triazin-2-yl)methyl)benzamide: : Lacks the pyrrolidinyl group, resulting in different chemical and biological properties.

  • 2-chloro-N-((6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl)benzamide: : Similar structure but without the morpholino group, leading to varied reactivity and applications.

  • 2-chloro-N-((4-morpholino-6-(alkyl)-1,3,5-triazin-2-yl)methyl)benzamide: : Variants with different alkyl groups exhibit distinct chemical behaviors.

Uniqueness

The combination of the morpholino and pyrrolidinyl groups on the triazine ring in 2-chloro-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide offers a unique set of properties, enhancing its versatility and effectiveness in various scientific applications.

Properties

IUPAC Name

2-chloro-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN6O2/c20-15-6-2-1-5-14(15)17(27)21-13-16-22-18(25-7-3-4-8-25)24-19(23-16)26-9-11-28-12-10-26/h1-2,5-6H,3-4,7-13H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXIBOSGSCFGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)CNC(=O)C3=CC=CC=C3Cl)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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